TAK-659 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TAK-659 Hydrochloride is an investigational, oral, reversible, and potent dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) . It has demonstrated inhibitory activity in preclinical models of diffuse large B-cell lymphoma (DLBCL) and single-agent clinical activity in patients with relapsed or refractory (R/R) DLBCL .

Physical And Chemical Properties Analysis

TAK-659 Hydrochloride has favorable pharmaceutical properties, namely, low protein binding (free fraction of 0.55 in human plasma), good solubility, fast absorption (T max ∼2 hours), and a relatively long terminal half-life in humans (∼37 hours) .Aplicaciones Científicas De Investigación

- Background : TAK-659 is an oral, reversible dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) .

- Clinical Studies : In a phase 2 study, TAK-659 demonstrated single-agent clinical activity in patients with relapsed or refractory DLBCL .

- Mechanism of Action : TAK-659 inhibits SYK and FLT3, which play crucial roles in B-cell receptor signaling-driven tumorigenesis .

- Clinical Context : TAK-659 was evaluated in aggressive lymphomas beyond DLBCL .

- Promising Results : Although data are limited, TAK-659 may have potential in other aggressive B-cell lymphomas .

Diffuse Large B-Cell Lymphoma (DLBCL) Treatment

Other Aggressive B-Cell Non-Hodgkin Lymphomas

Follicular Lymphoma (FL)

Chronic Lymphocytic Leukemia (CLL)

Targeting SYK and FLT3 Pathways

Safety and Tolerability

Mecanismo De Acción

Target of Action

TAK-659 Hydrochloride is an investigational, oral, reversible, and potent dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) . These kinases play crucial roles in the signaling pathways of cells, particularly in the regulation of cell growth and survival .

Mode of Action

TAK-659 Hydrochloride interacts with its targets, SYK and FLT3, by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of SYK and FLT3 by TAK-659 Hydrochloride affects several biochemical pathways. SYK is involved in the B-cell receptor signaling pathway, which is crucial for B-cell development and function . FLT3 is involved in the regulation of cell growth and survival . Therefore, the inhibition of these kinases can lead to the disruption of these pathways and their downstream effects, such as cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic properties of TAK-659 Hydrochloride include its absorption, distribution, metabolism, and excretion (ADME). TAK-659 Hydrochloride is absorbed quickly with a median Tmax of approximately 2 hours . It has a long terminal half-life of approximately 37 hours . The exposure of TAK-659 Hydrochloride generally increases with dose, indicating dose-dependent pharmacokinetics .

Result of Action

This selective cytotoxicity is potentially beneficial for the treatment of diseases like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) .

Safety and Hazards

The most common treatment-related adverse events were generally asymptomatic and reversible elevations in clinical laboratory values . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

TAK-659 Hydrochloride has single-agent activity in patients with B-cell lymphoma. Further studies of the drug in combination, including an evaluation of the biologically optimal and safest long-term dose and schedule, are warranted . The safety and activity of TAK-659 at the MTD was evaluated in an additional 69 patients with lymphoma (expansion phase) .

Propiedades

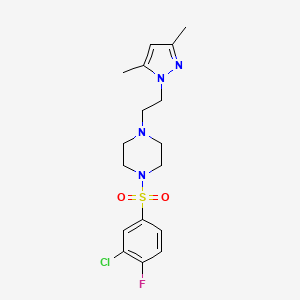

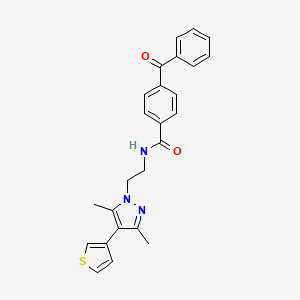

IUPAC Name |

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFBXMEFRIEGV-ZVWHLABXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TAK-659 Hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)

![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2698552.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)

![N-ethyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2698559.png)

![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)